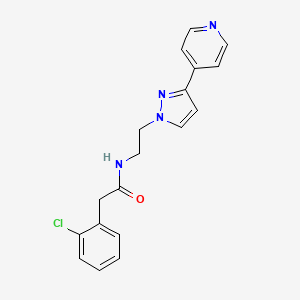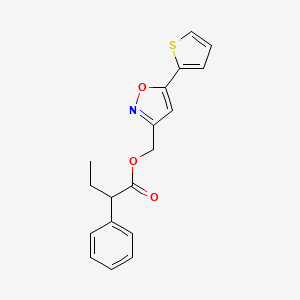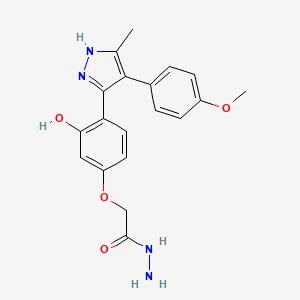![molecular formula C16H20N2O5 B2708338 N-(benzo[d][1,3]dioxol-5-yl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide CAS No. 1421504-31-5](/img/structure/B2708338.png)
N-(benzo[d][1,3]dioxol-5-yl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(benzo[d][1,3]dioxol-5-yl)-1,9-dioxa-4-azaspiro[55]undecane-4-carboxamide is a complex organic compound featuring a benzo[d][1,3]dioxole moiety, a spirocyclic structure, and a carboxamide functional group
生化分析
Biochemical Properties
It is known that the compound has been synthesized and evaluated for its antitumor activities against various cell lines
Cellular Effects
Preliminary studies suggest that the compound may have potent growth inhibition properties against certain human cancer cell lines
Molecular Mechanism
Preliminary studies suggest that the compound may induce apoptosis and cause both S-phase and G2/M-phase arrests in certain cell lines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Construction of the Spirocyclic Framework: The spirocyclic structure is often synthesized via a multi-step process involving the formation of a lactam intermediate, followed by cyclization reactions.
Introduction of the Carboxamide Group: The final step involves the amidation of the spirocyclic intermediate with an appropriate amine or amide reagent under conditions such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch processes with rigorous quality control measures.
化学反应分析
Types of Reactions
Oxidation: The benzo[d][1,3]dioxole moiety can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carboxamide group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzo[d][1,3]dioxole ring, using reagents like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted benzo[d][1,3]dioxole derivatives.
科学研究应用
Chemistry
In chemistry, N-(benzo[d][1,3]dioxol-5-yl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound has potential applications in drug discovery and development. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of new pharmaceuticals.
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic effects. Research is ongoing to determine its efficacy and safety in treating various diseases.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that benefit from its unique structural attributes.
作用机制
The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The benzo[d][1,3]dioxole moiety can engage in π-π interactions, while the spirocyclic structure provides rigidity and specificity in binding. The carboxamide group can form hydrogen bonds, enhancing the compound’s affinity for its targets.
相似化合物的比较
Similar Compounds
- N-(benzo[d][1,3]dioxol-5-yl)-3,4-diethoxybenzamide
- N-(benzo[d][1,3]dioxol-5-yl)-tetrahydro-2H-pyran-4-carboxamide
Uniqueness
N-(benzo[d][1,3]dioxol-5-yl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide is unique due to its spirocyclic structure, which is less common in similar compounds. This structural feature imparts distinct physical and chemical properties, making it a valuable compound for various applications.
属性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5/c19-15(17-12-1-2-13-14(9-12)22-11-21-13)18-5-8-23-16(10-18)3-6-20-7-4-16/h1-2,9H,3-8,10-11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRMKPHGLKBVOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CN(CCO2)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl [4-(difluoromethyl)-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B2708256.png)

![N-(1-cyanocyclobutyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2708259.png)
![N-cyano-3-ethyl-N-[(oxolan-3-yl)methyl]aniline](/img/structure/B2708260.png)


![N-[2-(1-benzyl-1H-1,3-benzodiazol-2-yl)ethyl]acetamide](/img/structure/B2708268.png)
![2-(naphthalen-2-yloxy)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide](/img/structure/B2708269.png)
![2-[4-cyclopropyl-1-(2-methylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2708271.png)
![5-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2708272.png)

![N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B2708274.png)
![7-benzyl-1-[(2E)-but-2-en-1-yl]-3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2708275.png)
![4-methoxy-1-(4-methylphenyl)-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2708277.png)
